molecular formula C12H15N3O B1531894 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2098051-89-7

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1531894
CAS No.: 2098051-89-7
M. Wt: 217.27 g/mol
InChI Key: FBWUFXWFAAOKEB-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a cyclohexyl group attached

Biochemical Analysis

Biochemical Properties

Similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have been found to interact with various enzymes and proteins

Cellular Effects

While specific cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol are not yet fully known, related compounds have shown cytotoxic activities against certain cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit certain enzymes, suggesting potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Studies on related compounds suggest potential changes in effects over time, including issues related to the compound’s stability and degradation

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Studies on related compounds suggest potential threshold effects and possible toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully known. Studies on related compounds suggest potential interactions with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Studies on related compounds suggest potential interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Studies on related compounds suggest potential effects on activity or function related to subcellular localization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with cyclohexylamine under reflux conditions in a suitable solvent such as dioxane . The reaction mixture is stirred and heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

2-cyclohexyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h6-9H,1-5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWUFXWFAAOKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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